molecular formula C14H20N6O5S B1633070 S-Adenosyl-D,L-homocysteine

S-Adenosyl-D,L-homocysteine

Cat. No.: B1633070
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-ZRURSIFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-D,L-homocysteine is a nucleobase-containing molecular entity. It is a complex organic compound with a molecular formula of C14H20N6O5S and a molecular weight of 384.41 g/mol . This compound is notable for its intricate structure, which includes an amino acid backbone and a purine nucleobase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-D,L-homocysteine typically involves multi-step organic synthesis. The process begins with the preparation of the purine nucleobase, followed by the attachment of the oxolane ring and the amino acid side chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-D,L-homocysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

S-Adenosyl-D,L-homocysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Adenosyl-D,L-homocysteine involves its interaction with nucleic acids and proteins. The purine nucleobase can form hydrogen bonds with complementary bases, while the amino acid side chain can interact with protein residues. These interactions can influence various biological pathways, including DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of S-Adenosyl-D,L-homocysteine lies in its combination of a purine nucleobase and an amino acid side chain, which allows it to participate in a wide range of biochemical interactions and reactions .

Properties

Molecular Formula

C14H20N6O5S

Molecular Weight

384.41 g/mol

IUPAC Name

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1

InChI Key

ZJUKTBDSGOFHSH-ZRURSIFKSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N

Origin of Product

United States

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